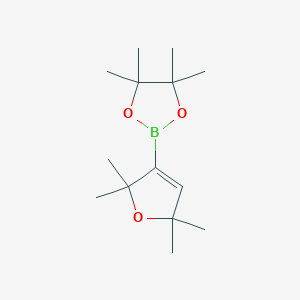
2-(4-ethynylphenyl)Thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)Thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 4-ethynylbenzaldehyde and a suitable thioamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
化学反応の分析
Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.
Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.
Substitution: Formation of halogenated this compound derivatives.
科学的研究の応用
2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.
類似化合物との比較
2-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methylthiazole: Substituted with a methyl group instead of an ethynyl group, affecting its chemical properties.
2-(4-Bromophenyl)Thiazole: Contains a bromine atom, leading to different biological activities.
Uniqueness: 2-(4-ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
特性
分子式 |
C11H7NS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |
InChIキー |
RFSVVBXERGJPPP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)


![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)






